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Compound of Interest

Compound Name:
1-(1,3-dioxan-2-yl)-N-

methylmethanamine

Cat. No.: B13891290

Get Quote

The strategic value of 2-(methylaminomethyl)-1,3-dioxane lies in its dual functionality. The 1,3-

dioxane ring acts as a robust protecting group that resists basic and mildly acidic conditions,

while the methylamine moiety serves as a highly tunable, reactive nucleophile.

Because it is not a bulk commodity, procurement requires navigating specialized Custom

Development and Manufacturing Organizations (CDMOs) or catalog aggregators like

eMolecules, which index niche heterocyclic building blocks[1]. For immediate research needs,

in-house synthesis is often the most reliable procurement strategy.

Table 1: Quantitative Physicochemical Data for Analytical Verification
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Property Value Analytical Significance

IUPAC Name
1-(1,3-dioxan-2-yl)-N-

methylmethanamine

Standardized nomenclature for

spectral database queries

Molecular Formula C6H13NO2
Essential for High-Resolution

Mass Spectrometry (HRMS)

Molecular Weight 131.17 g/mol
Base peak target for GC-MS

validation

SMILES CNCC1OCCCO1
Required for computational

modeling and docking studies

InChIKey
MZRZYABLSVBZJI-

UHFFFAOYSA-N

Unique identifier for structural

verification[2]

Estimated Boiling Point 170–180 °C
Dictates the requirement for

vacuum/Kugelrohr distillation

De Novo Synthesis & Self-Validating Protocol
To bypass supply chain limitations, we utilize a robust, two-phase de novo synthesis. This

protocol relies on the nucleophilic substitution of a halogenated acetal. Every step is designed

as a self-validating system to ensure high yield and purity without the need for complex

downstream purification.

Phase 1: Acetalization (Synthesis of Intermediate)
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

Reagents: Combine chloroacetaldehyde dimethyl acetal (1.0 eq), 1,3-propanediol (1.1 eq),

and catalytic p-toluenesulfonic acid (pTSA, 0.05 eq) in 200 mL of anhydrous toluene.

Reaction: Reflux the mixture at 110°C for 12 hours.

Causality: The Dean-Stark trap is critical here; it continuously removes the methanol

byproduct, driving the thermodynamic equilibrium entirely toward the cyclic 1,3-dioxane

product.
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Workup: Cool the mixture and wash immediately with saturated aqueous NaHCO₃.

Causality: Neutralizing the pTSA is non-negotiable. Trace acid during concentration will

trigger the hydrolysis of the newly formed acetal ring. Dry over MgSO₄ and concentrate

under reduced pressure to yield 2-(chloromethyl)-1,3-dioxane.

Phase 2: Amination (Synthesis of Target)
Setup: Transfer the 2-(chloromethyl)-1,3-dioxane (1.0 eq) into a heavy-walled pressure tube.

Reagents: Add a 40% aqueous solution of methylamine (10.0 eq).

Causality: A massive 10-fold stoichiometric excess of methylamine is required to

statistically favor the formation of the secondary amine and suppress over-alkylation into a

tertiary amine.

Reaction: Seal the tube securely and heat to 90°C behind a blast shield for 24 hours.

Causality: Methylamine is highly volatile. The sealed tube traps the gas, allowing pressure

to build and overcome the activation energy required for nucleophilic substitution at the

sterically hindered neopentyl-like position.

Workup: Cool to room temperature and extract with dichloromethane (3 x 50 mL). Wash the

organic layer with brine.

Causality: The brine wash removes the highly polar unreacted methylamine and prevents

aqueous emulsions, ensuring a clean organic phase.

Purification: Dry over anhydrous Na₂SO₄, evaporate the solvent, and purify via Kugelrohr

distillation.

Causality: Kugelrohr distillation is preferred over standard fractional distillation to minimize

thermal stress, which could degrade the acetal.

Quality Control Checkpoints (Self-Validation)
GC-MS: Confirm the complete disappearance of the intermediate (m/z ~136) and the

emergence of the target product peak (m/z 131).
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¹H NMR (CDCl₃): The protocol is validated when the exocyclic methylene protons shift from

~3.5 ppm (-CH₂Cl) to ~2.7 ppm (-CH₂NH-), accompanied by the appearance of a sharp N-

methyl singlet at ~2.4 ppm.
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Workflow for the de novo synthesis of 2-(methylaminomethyl)-1,3-dioxane.

Advanced Applications in Industry
Polyurethane Catalysis: The Zero-VOC Paradigm
Historically, polyurethane foams required volatile tertiary amine catalysts (like DABCO) which

outgas over time, leading to severe "fogging" in automotive interiors and environmental health

concerns.

2-(methylaminomethyl)-1,3-dioxane solves this by acting as an autocatalytic modifier. As

detailed in foundational patents by[3], the secondary amine of the dioxane derivative attacks

the epoxide rings of resins (such as D.E.R. 736)[4]. This covalently binds the catalytic amine

directly into the polyol backbone. The resulting "autocatalytic polyol" drives the isocyanate-

polyol reaction without the need for free, volatile catalysts, effectively creating a zero-VOC

polyurethane matrix[3].
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Base Polyol Matrix
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 Covalent Integration
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Mechanism of covalent integration into autocatalytic polyurethane matrices.

Pharmaceutical Scaffolding
In drug development, 1,3-dioxane derivatives are utilized to rigidify flexible alkyl chains, locking

molecules into active conformations. Similar to how related compounds are used to synthesize

cap-dependent endonuclease inhibitors for antiviral therapies[5], the 2-

(methylaminomethyl)-1,3-dioxane scaffold provides a lipophilic, metabolically stable core. The

secondary amine acts as an ideal attachment point for further functionalization via reductive

amination or amide coupling, making it a highly valuable bioisostere in modern medicinal

chemistry[6].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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